![molecular formula C10H9NO5S B562608 Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide CAS No. 35511-14-9](/img/structure/B562608.png)
Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Overview
Description
Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (MHBTCD) is an organic compound belonging to the class of benzothiazines. MHBTCD is a colorless solid that is soluble in water and has a melting point of 125-127°C. It is used in a variety of scientific applications and is known for its biological activity.
Scientific Research Applications
Antimicrobial Activity
This compound has been found to possess antimicrobial properties, which could be beneficial in developing new antibiotics or antiseptic agents .
Antiviral Properties
Studies have indicated that derivatives of this compound can act as inhibitors against certain viruses, including HCV polymerase inhibitors, highlighting its potential in antiviral drug development .
Antihypertensive Effects
The compound has shown promise in managing hypertension, suggesting its use in creating new antihypertensive medications .
Antidiabetic Potential
Research has also explored the antidiabetic capabilities of this compound, which could lead to new treatments for diabetes .
Anticancer Applications
There is evidence that this compound may have anticancer properties, making it a candidate for cancer treatment research .
AMPA Receptor Modulation
Derivatives of this compound have been used as AMPA receptor modulators, which are important in studying neurological disorders and developing related therapies .
KATP Channel Activation
The compound has been identified as a KATP channel activator, which plays a role in various physiological processes and could be significant in treating diseases related to these channels .
Antioxidant Properties
It has been reported to have antioxidant potential, which is crucial in preventing oxidative stress-related diseases .
Future Directions
Mechanism of Action
Target of Action
Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, also known as Methyl 4-hydroxy-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide, is a compound that has been found to have various pharmacological activities .
Mode of Action
It is known that the biological activities of 1,2,4-benzothiadiazine-1,1-dioxide compounds are influenced by various functional groups attached to the ring . For instance, a halo group at the 7 and 8 positions of the ring can give active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are also responsible for the activity .
Biochemical Pathways
It is known that similar compounds in the 1,2,4-benzothiadiazine-1,1-dioxide class have been screened as aldose reductase inhibitors , which suggests that they may affect the polyol pathway involved in glucose metabolism.
Pharmacokinetics
It is known that the solubility, dissolution rate, and oral bioavailability of similar compounds can be significantly improved through certain formulation strategies .
Result of Action
It is known that similar compounds in the 1,2,4-benzothiadiazine-1,1-dioxide class have shown activity with ic 50 values ranging from 011 to 1042 μM .
Action Environment
It is known that the synthesis of similar compounds can be influenced by factors such as solvent type and reaction conditions .
properties
IUPAC Name |
methyl 4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5S/c1-16-10(13)8-9(12)6-4-2-3-5-7(6)17(14,15)11-8/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUURTZIEGFZAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189018 | |
Record name | Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |
CAS RN |
35511-14-9 | |
Record name | 2H-1,2-Benzothiazine-3-carboxylic acid, 4-hydroxy-, methyl ester, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35511-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035511149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPM7F3VHIA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the conformation of the thiazine ring in Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide?
A1: Both research papers state that the thiazine ring in Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide adopts a half-chair conformation [, ]. This conformation is further characterized by the displacement of the sulfur and nitrogen atoms from the plane defined by the remaining ring atoms.
Q2: How do intermolecular interactions contribute to the crystal structure of Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide and its derivatives?
A2: The crystal structures of Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide and its derivatives are stabilized by a network of hydrogen bonds. These include O—H⋯O, N—H⋯O, and C—H⋯O interactions, which can be both intermolecular and intramolecular in nature [, ]. Notably, the presence of a pentyl side chain in one of the derivatives leads to the observation of intermolecular hydrogen bonding interactions, influencing the crystal packing [].
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